molecular formula C64H100N2O22S B15189948 Cevadine sulfate CAS No. 7770-31-2

Cevadine sulfate

Cat. No.: B15189948
CAS No.: 7770-31-2
M. Wt: 1281.5 g/mol
InChI Key: LVNNUOZILAFQRM-OERGDMKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cevadine sulfate involves the extraction of cevadine from natural sources, followed by its conversion to the sulfate form. The extraction process typically involves the use of organic solvents to isolate cevadine from plant materials. Once isolated, cevadine can be converted to this compound through a sulfation reaction. This reaction involves the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The extraction process is optimized for higher yields, and the sulfation reaction is carried out in large reactors to ensure consistent product quality. The final product is purified through crystallization or other suitable methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cevadine sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroidal alkaloids.

    Biology: Investigated for its effects on ion channels and its potential as a tool for studying neurotoxicity.

    Medicine: Explored for its potential use in developing new drugs for treating conditions related to ion channel dysfunction.

    Agriculture: Used as a natural pesticide due to its neurotoxic effects on pests .

Mechanism of Action

Cevadine sulfate exerts its effects by binding to voltage-gated sodium ion channels in cell membranes. This binding prevents the inactivation of these channels, leading to prolonged depolarization and increased nerve excitability. The increased intracellular calcium ion concentrations resulting from this action contribute to its neurotoxic effects .

Comparison with Similar Compounds

Cevadine sulfate is similar to other steroidal alkaloids such as veratridine and veracevine. it is unique in its specific binding affinity and the potency of its neurotoxic effects. Veratridine, for example, also binds to sodium ion channels but has a different binding site and mechanism of action . Veracevine, on the other hand, is less potent and has different pharmacological properties .

List of Similar Compounds

Properties

CAS No.

7770-31-2

Molecular Formula

C64H100N2O22S

Molecular Weight

1281.5 g/mol

IUPAC Name

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;sulfuric acid

InChI

InChI=1S/2C32H49NO9.H2O4S/c2*1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;1-5(2,3)4/h2*6,17,19-24,34,36-40H,7-16H2,1-5H3;(H2,1,2,3,4)/b2*18-6-;/t2*17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m00./s1

InChI Key

LVNNUOZILAFQRM-OERGDMKHSA-N

Isomeric SMILES

C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.OS(=O)(=O)O

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.OS(=O)(=O)O

Origin of Product

United States

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